molecular formula C41H68O14 B600220 Astragaloside A CAS No. 83207-58-3

Astragaloside A

Cat. No.: B600220
CAS No.: 83207-58-3
M. Wt: 785.0 g/mol
InChI Key: QMNWISYXSJWHRY-AUJDEUPOSA-N
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Mechanism of Action

Astragaloside A, also known as Astragalin A, Cyclosiversioside F, or Astragaloside-A, is a tetracyclic triterpenoid saponin extracted from the Chinese medicinal herb Astragali . It exhibits various biological activities and serves as a marker for assessing the herb’s quality .

Target of Action

This compound targets several key genes and proteins in the body. Some of the shared genes include MMP13, NLRP3, TRIM21, GBP1, ADORA2A, PTAFR, TNF, MLNR, IL1B, NFKBIA, ADRB2, and IL6 . These targets play crucial roles in various biological processes, including inflammation, oxidative stress, and apoptosis .

Mode of Action

This compound interacts with its targets to bring about several changes. For instance, it has been shown to suppress inflammatory factors, increase T and B lymphocyte proliferation, and inhibit neutrophil adhesion-associated molecules . It also attenuates Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells by upregulating mRNA and Bcl-2 protein expression .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the activation of the NF-κB pathway , a key regulator of immune and inflammatory responses. It also impacts the PI3K/Akt signaling pathway , which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Pharmacokinetics

This compound exhibits moderate to fast elimination, with the elimination half-life varying between 34.0 to 131.6 minutes depending on the dose and the sex of the rat . The absolute bioavailability of this compound after oral administration was found to be 7.4% . It has poor water solubility but is readily soluble in methanol, ethanol, and dimethyl sulfoxide .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-inflammatory effects, including suppressing inflammatory factors and increasing T and B lymphocyte proliferation . It also exhibits antioxidative stress effects, including scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations . Furthermore, it has neuroprotective effects, antifibrotic effects, and antitumor effects .

Biochemical Analysis

Biochemical Properties

Astragaloside A interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate reactive oxygen species-scavenging enzyme activities , participate in cell cycle arrest , and suppress inflammatory factors . It also increases T and B lymphocyte proliferation and inhibits neutrophil adhesion-associated molecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation in T-cell lymphoma and promote TNFAIP3 expression to inhibit Raji cell proliferation in human B-cell lymphoma while promoting apoptosis . It also has effects on vascular endothelial cells , and can inhibit the proliferation and migration of vascular smooth muscle cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to promote a reduction in the expression of ANXA1, with increased levels of cleaved Caspase 3 and PARP 1 . It also down-regulates the phosphorylation levels of P38, JNK, and AKT, inhibits the expression of Bcl-2, and up-regulates the expression of Bax .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, it has been found to effectively inhibit cell proliferation in T-cell lymphoma and promote TNFAIP3 expression to inhibit Raji cell proliferation in human B-cell lymphoma while promoting apoptosis . It also has been shown to have effects on the stability and degradation of certain proteins .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has shown therapeutic effects in animal models of diabetic nephropathy, such as alleviating gestational diabetes, delaying diabetic nephropathy, preventing myocardial cell apoptosis, and inhibiting vascular endothelial dysfunction . The potential effects of this compound on these conditions should be further investigated.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that this compound inhibits EV71 replication by targeting PI3K-AKT . It also activates the cAMP and the antioxidant stress response by targeting eight key metabolites, including hypoxanthine, 2-ketobutyric acid, adenine, nicotinic acid mononucleotide, prostaglandin H2, 6-Hydroxy-1 H-indole-3-acetamide, oxypurinol and PC (14:0/15:0) .

Subcellular Localization

Some studies have suggested that it may have effects on the subcellular localization of certain proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: Astragaloside A can be synthesized through various methods, including acid hydrolysis, enzymatic hydrolysis, and Smith degradation of astragaloside IV . These methods involve breaking down the glycosidic bonds in astragaloside IV to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of astragaloside IV from the roots of Astragalus membranaceus, followed by hydrolysis to produce this compound. The extraction process often uses solvents such as methanol, ethanol, and dimethyl sulfoxide .

Chemical Reactions Analysis

Types of Reactions: Astragaloside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions include modified saponins with enhanced biological activities, such as increased antioxidative or anti-inflammatory effects .

Scientific Research Applications

Astragaloside A has a wide range of scientific research applications:

Comparison with Similar Compounds

Astragaloside A stands out due to its enhanced bioavailability and stronger therapeutic potential, making it a valuable compound in both research and clinical applications.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39-,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNWISYXSJWHRY-AUJDEUPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347884
Record name Astragaloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83207-58-3
Record name Astragaloside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83207-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astragaloside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083207583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astragaloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASTRAGALOSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A592W8XKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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